Methyl 1-benzyl-5-chloro-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-benzyl-5-chloro-triazole-4-carboxylate is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzyl group, a chlorine atom, and a methyl ester group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-benzyl-5-chloro-triazole-4-carboxylate typically involves the reaction of 1-benzyl-5-chloro-1,2,3-triazole-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid. The reaction proceeds via esterification, resulting in the formation of the methyl ester derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzyl-5-chloro-triazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Substitution: Formation of 1-benzyl-5-substituted triazole-4-carboxylate derivatives.
Reduction: Formation of 1-benzyl-5-chloro-triazole-4-methanol.
Oxidation: Formation of 1-benzyl-5-chloro-triazole-4-carboxylic acid.
Scientific Research Applications
Methyl 1-benzyl-5-chloro-triazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections and cancer.
Materials Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of methyl 1-benzyl-5-chloro-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The triazole ring can interact with metal ions or active sites of enzymes, leading to inhibition of their activity. The benzyl and chlorine substituents can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- 1-benzyl-1H-pyrazole-4-carboxylic acid
- 1-phenyl-1H-1,2,4-triazole-3-carboxylic acid
- 2-benzyl-5-chloro-2H-1,2,3-triazole-4-carboxylic acid
Uniqueness
Methyl 1-benzyl-5-chloro-triazole-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chlorine atom allows for further functionalization through substitution reactions, while the methyl ester group provides a site for hydrolysis or reduction. This versatility makes it a valuable compound in synthetic chemistry and drug development .
Properties
CAS No. |
90997-14-1 |
---|---|
Molecular Formula |
C11H10ClN3O2 |
Molecular Weight |
251.67 g/mol |
IUPAC Name |
methyl 1-benzyl-5-chlorotriazole-4-carboxylate |
InChI |
InChI=1S/C11H10ClN3O2/c1-17-11(16)9-10(12)15(14-13-9)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI Key |
HIOCTRANYNIBAN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.